

2-Bromo-3-iodo-4-methylpyridine CAS number and properties

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Compound of Interest

Compound Name: 2-Bromo-3-iodo-4-methylpyridine

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An In-Depth Technical Guide to **2-Bromo-3-iodo-4-methylpyridine** (CAS: 884494-42-2): Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

2-Bromo-3-iodo-4-methylpyridine is a strategically important heterocyclic intermediate for researchers and scientists engaged in organic synthesis and drug development. Identified by its CAS Number 884494-42-2, this polyhalogenated picoline derivative serves as a versatile building block for constructing complex molecular architectures.^{[1][2]} Its utility stems from the unique arrangement of substituents on the pyridine core: a bromine atom at the 2-position, an iodine atom at the 3-position, and a methyl group at the 4-position.

This configuration provides multiple reaction handles with differential reactivity, particularly the carbon-iodine and carbon-bromine bonds. The greater reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions allows for selective, sequential functionalization, offering a powerful tool for the controlled and efficient synthesis of novel compounds.^[3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the mechanistic rationale and practical methodologies relevant to drug discovery professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity and computed physical properties of **2-Bromo-3-iodo-4-methylpyridine** are critical for its application in experimental settings. These descriptors

govern its reactivity, solubility, and handling requirements.

Molecular Structure

Caption: Chemical structure of **2-Bromo-3-iodo-4-methylpyridine**.

Table 1: Chemical Identifiers^{[1][2]}

Identifier	Value
CAS Number	884494-42-2
IUPAC Name	2-bromo-3-iodo-4-methylpyridine
Synonyms	2-Bromo-3-iodo-4-picoline
Molecular Formula	C ₆ H ₅ BrIN
Molecular Weight	297.92 g/mol
Canonical SMILES	<chem>CC1=C(C(=NC=C1)Br)I</chem>
InChIKey	QXDGAEFNHPQAJR-UHFFFAOYSA-N

Table 2: Physicochemical Properties^{[2][4]}

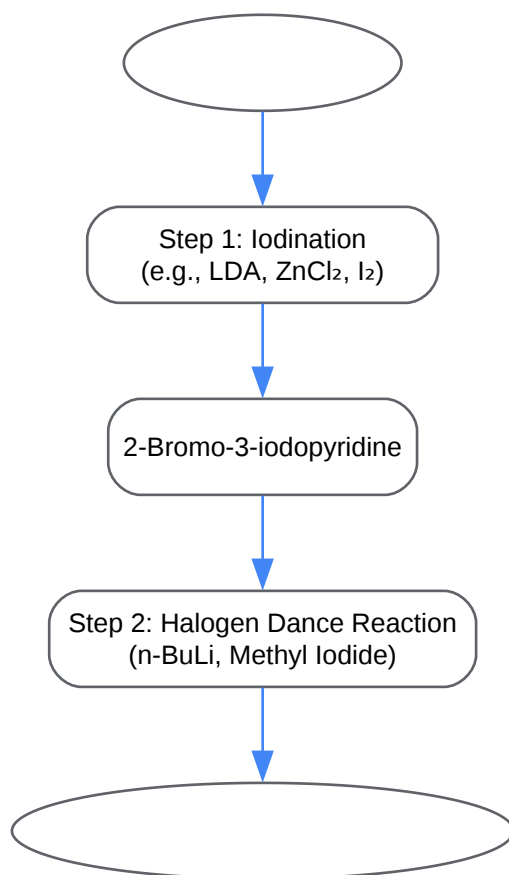
Property	Value	Notes
Density	2.171 g/cm ³	
Boiling Point	305.9°C at 760 mmHg	
Flash Point	138.8°C	
Vapor Pressure	0.00145 mmHg at 25°C	
Refractive Index	1.645	
XLogP3	2.9	Computed
Polar Surface Area	12.9 Å ²	Computed

Synthesis and Reaction Mechanisms

The synthesis of **2-Bromo-3-iodo-4-methylpyridine** is a multi-step process that requires precise control over reaction conditions to achieve the desired regiochemistry. A key method involves a "halogen dance" reaction, a fascinating and powerful transformation in heterocyclic chemistry.^[5]

The causality behind this synthetic choice is rooted in the need to install three different substituents at specific positions on the pyridine ring where direct functionalization is challenging. The process begins with a more readily available starting material, 2-bromopyridine, and sequentially introduces the iodo and methyl groups while orchestrating a positional rearrangement of the halogen.^[5]

Synthetic Workflow Diagram



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Caption: Overall workflow for the synthesis of **2-Bromo-3-iodo-4-methylpyridine**.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established methodologies for halogen dance reactions on bromopyridine scaffolds.^[5]

Step 1: Synthesis of 2-Bromo-3-iodopyridine

- In a flame-dried, multi-neck flask under an inert nitrogen atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous tetrahydrofuran (THF).
- Cool the solution to below -70°C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below 0°C. Stir for 30 minutes.
- Re-cool the resulting lithium diisopropylamide (LDA) solution to below -70°C.
- Add a solution of 2-bromopyridine (1.0 eq) in THF dropwise, maintaining the temperature between -70°C and -60°C. Stir for 2 hours.
- Add a 1M solution of anhydrous zinc chloride in THF (1.1 eq) and continue stirring for 1 hour.
- Add a solution of iodine (1.5 eq) in THF dropwise. Monitor the reaction by TLC until the starting material is consumed.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
- Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-3-iodopyridine.

Step 2: Halogen Dance and Methylation to **2-Bromo-3-iodo-4-methylpyridine**

- Dissolve the crude 2-bromo-3-iodopyridine (1.0 eq) from the previous step in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
- Cool the solution to -70°C.

- Add n-butyllithium (1.0 eq) dropwise and stir for 10 minutes. This step initiates the halogen dance, where the iodine migrates.
- Add methyl iodide (3.0 eq) dropwise. Continue to stir for 30 minutes.
- Monitor the reaction by TLC to confirm the consumption of the starting material.
- Quench the reaction at 0°C by the slow addition of a saturated aqueous solution of sodium bisulfite.
- Extract the final product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to obtain pure **2-Bromo-3-iodo-4-methylpyridine**.

Spectroscopic Characterization

The structural elucidation of **2-Bromo-3-iodo-4-methylpyridine** relies on standard spectroscopic techniques. While publicly available spectra are limited, the expected characteristics can be predicted based on the electronic environment of the nuclei and functional groups. Spectroscopic data for this compound, including ^1H NMR, IR, and MS, are available through specialized chemical data providers.^[6]

Table 3: Predicted Spectroscopic Data

Technique	Feature	Predicted Value/Region	Rationale
^1H NMR	Aromatic Protons (H-5, H-6)	δ 7.0 - 8.5 ppm	Two distinct signals in the aromatic region, likely doublets, influenced by the adjacent nitrogen and halogen atoms.
Methyl Protons ($-\text{CH}_3$)	δ 2.3 - 2.6 ppm	A singlet in the upfield region, characteristic of a methyl group on an aromatic ring.	
^{13}C NMR	Aromatic Carbons	δ 110 - 160 ppm	Six distinct signals are expected, with the carbon atoms attached to the halogens (C-2, C-3) being significantly shifted.
Methyl Carbon	δ ~20 ppm	A signal in the aliphatic region.	
IR Spectroscopy	C=C, C=N Stretching	1400 - 1600 cm^{-1}	Characteristic vibrations for the pyridine ring.
C-H Stretching (Aromatic)	~3000 - 3100 cm^{-1}		
C-H Stretching (Aliphatic)	~2850 - 2950 cm^{-1}		
Mass Spec.	Molecular Ion Peak $[\text{M}]^+$	$m/z \approx 297/299$	A characteristic isotopic pattern is expected due to the presence of bromine ($^{79}\text{Br}/^{81}\text{Br}$).

Strategic Applications in Research and Development

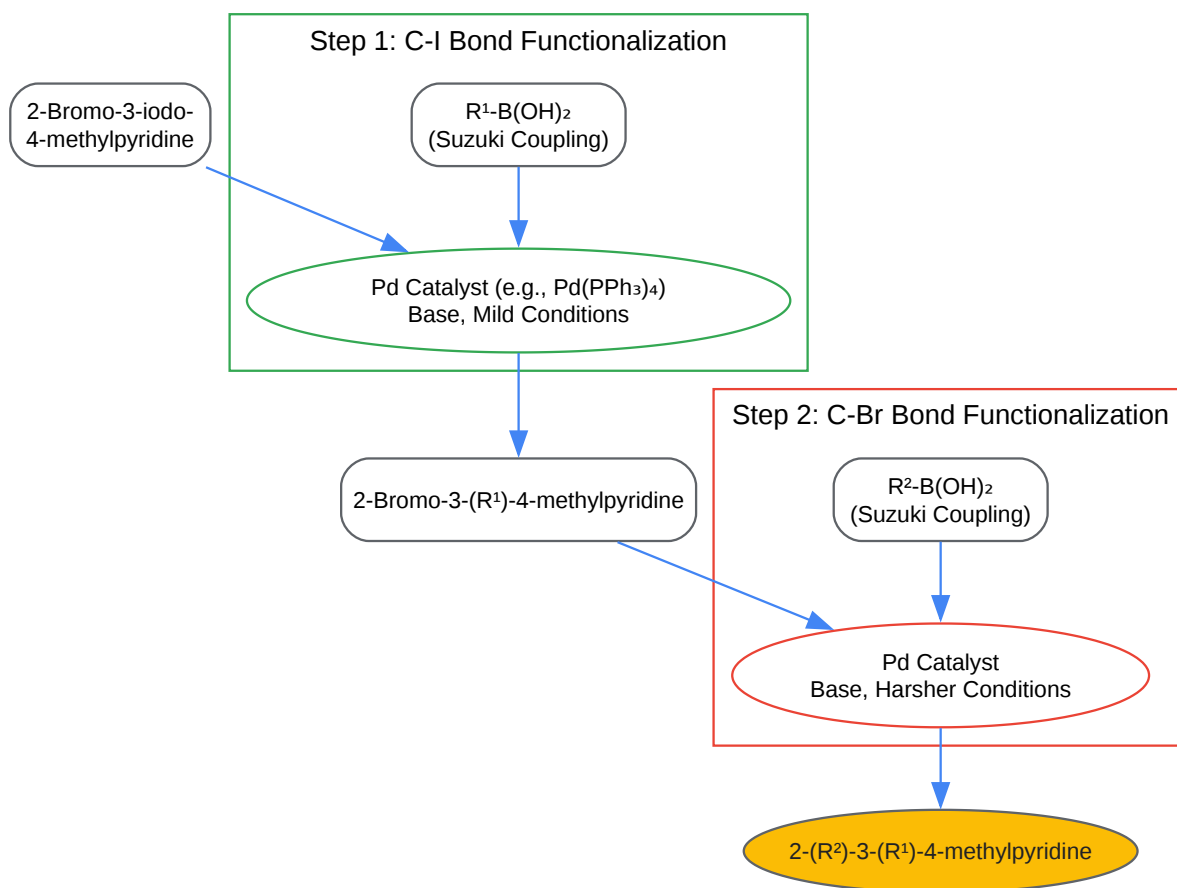
The primary value of **2-Bromo-3-iodo-4-methylpyridine** lies in its capacity as a versatile intermediate for creating highly substituted pyridine derivatives. Its application is particularly relevant in the synthesis of kinase inhibitors and other biologically active molecules.[\[7\]](#)[\[8\]](#)[\[9\]](#)

The key to its utility is the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the C-Br bond. This allows for a regioselective, two-step functionalization strategy.[\[3\]](#)

- **First Coupling (at C-3):** A Suzuki, Sonogashira, or other cross-coupling reaction can be performed under milder conditions to selectively replace the iodine atom.
- **Second Coupling (at C-2):** The remaining bromine atom can then be functionalized in a subsequent cross-coupling reaction, often requiring more forcing conditions.

This stepwise approach is invaluable for the divergent synthesis of compound libraries, enabling medicinal chemists to rapidly explore the structure-activity relationship (SAR) around the pyridine core.

Sequential Cross-Coupling Workflow



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Caption: Regioselective functionalization via sequential Suzuki cross-coupling.

Safety, Handling, and Storage

As a halogenated organic compound and reactive intermediate, **2-Bromo-3-iodo-4-methylpyridine** must be handled with care by trained professionals. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general safety guidelines can be inferred from structurally related molecules.^{[10][11]}

- Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[10] It may also be harmful if swallowed, in contact with skin, or if inhaled.

- Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (P280), safety goggles or a face shield, and a lab coat.[11] Avoid breathing vapors or mist (P261). Wash hands thoroughly after handling (P264).
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, regional, and national regulations (P501).[11]

Conclusion

2-Bromo-3-iodo-4-methylpyridine is a high-value chemical intermediate that offers significant advantages for the synthesis of complex, multi-substituted heterocyclic compounds. Its defining feature—the differential reactivity of its carbon-halogen bonds—provides a predictable and powerful platform for regioselective functionalization. For researchers in drug discovery and advanced materials, mastering the chemistry of this building block opens the door to streamlined synthetic routes and the efficient exploration of novel chemical space, accelerating the development of next-generation therapeutics and functional molecules.

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